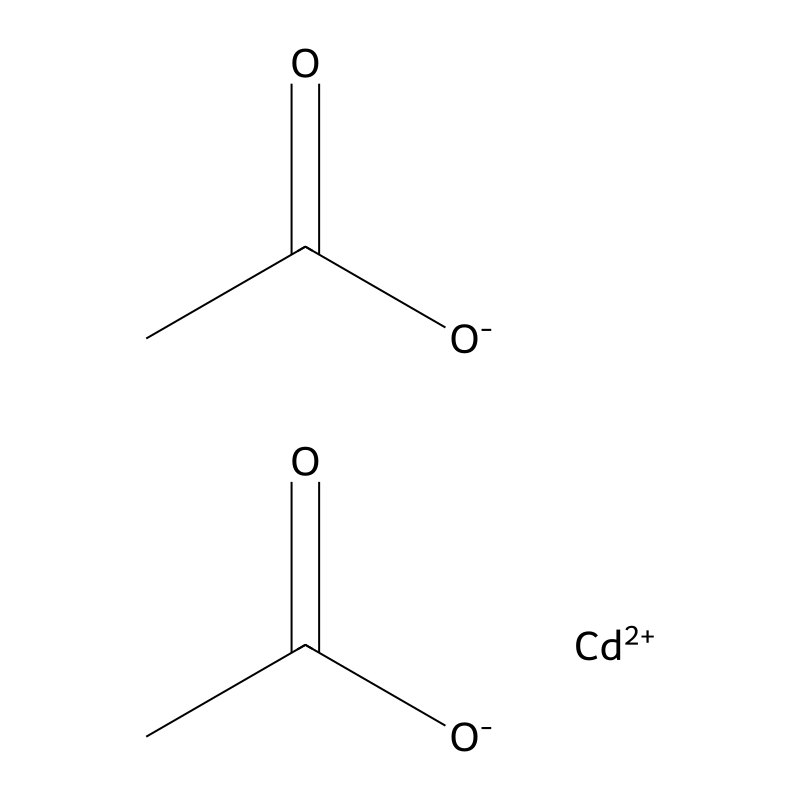

Cadmium acetate

C4H6CdO4

Cd(CH3CO2)2

C4H6CdO4

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C4H6CdO4

Cd(CH3CO2)2

C4H6CdO4

Molecular Weight

InChI

InChI Key

SMILES

solubility

Solubility in water: very good

Synonyms

Canonical SMILES

Synthesis of Cadmium Oxide Thin Films:

Cadmium acetate serves as a precursor for the synthesis of cadmium oxide (CdO) thin films through methods like chemical vapor deposition (CVD) and spin coating []. These thin films exhibit unique electrical and optical properties, making them valuable in various optoelectronic devices like:

- Gas Sensors: CdO thin films show high sensitivity towards various gases, including carbon monoxide (CO), hydrogen sulfide (H2S), and nitrogen dioxide (NO2) []. This makes them ideal for developing gas sensors for environmental monitoring and industrial applications.

- Phototransistors: CdO thin films can be used to fabricate phototransistors, which are light-sensitive electronic devices that convert light into electrical signals. These devices hold potential in applications like optical communication and photodetectors [].

- Diodes: CdO thin films can be integrated into the fabrication of light-emitting diodes (LEDs) and photodiodes, which are crucial components in optoelectronic devices [].

Synthesis of Cadmium Sulfide Nanoparticles:

Cadmium acetate can also serve as a precursor for the synthesis of cadmium sulfide (CdS) nanoparticles through various methods like hydrothermal synthesis and solvothermal synthesis []. These nanoparticles possess unique photoluminescent properties, making them valuable in various applications like:

- Solar Cells: CdS nanoparticles are commonly used as a hole transport material in thin-film solar cells due to their efficient charge transport properties [].

- Light-Emitting Diodes (LEDs): CdS nanoparticles can be incorporated into LEDs to improve their efficiency and color tunability [].

- Biomedical Imaging: CdS nanoparticles show potential for use in bioimaging applications due to their tunable fluorescence properties and biocompatibility [].

Cadmium acetate is a chemical compound with the formula . It exists in both anhydrous and dihydrate forms, both of which are typically white or colorless solids. The dihydrate has been confirmed through X-ray crystallography, revealing a unique coordination structure where cadmium is seven-coordinate, connected by acetate ligands in a polymeric arrangement .

This compound is produced primarily by reacting cadmium oxide with acetic acid or by treating cadmium nitrate with acetic anhydride . Cadmium acetate is soluble in water and has notable reactivity with air, slowly oxidizing to form cadmium oxide when exposed to moisture .

Cadmium acetate is a hazardous compound due to the presence of cadmium. Here are some safety concerns:

The general reaction for synthesizing cadmium acetate from cadmium oxide and acetic acid can be represented as:

Cadmium acetate exhibits significant biological activity, primarily due to its toxicity. It has been shown to induce various cellular changes, including lysosomal vesiculation and mitochondrial calcification. Exposure can lead to severe health issues, such as kidney and liver damage, respiratory problems, and skin irritation upon contact . Cadmium compounds are classified as Group 1 carcinogens by the International Agency for Research on Cancer, underscoring their potential health risks .

The synthesis of cadmium acetate can be achieved through several methods:

- Reaction with Acetic Acid: Cadmium oxide reacts with acetic acid to produce cadmium acetate and water.

- Treatment of Cadmium Nitrate: Cadmium nitrate can be treated with acetic anhydride to yield cadmium acetate.

These methods highlight the compound's versatility in synthetic chemistry.

Cadmium acetate has limited but significant applications:

- Precursor for Semiconductors: It is primarily used in the production of cadmium selenide and other semiconductor materials.

- Chemical Reagent: It serves as a reagent in various organic synthesis reactions.

- Research: Due to its biological activity, it is often utilized in toxicology studies to investigate the effects of cadmium exposure on living organisms .

Studies on cadmium acetate's interactions reveal its potential toxicological effects. Cadmium exposure has been linked to oxidative stress and cellular damage. Research indicates that it can affect placental health and fetal development, emphasizing the need for caution when handling this compound in laboratory settings .

Cadmium acetate belongs to a class of cadmium compounds that exhibit similar properties but differ in structure and application. Below is a comparison of cadmium acetate with other related compounds:

| Compound | Formula | Unique Features |

|---|---|---|

| Cadmium Chloride | CdCl₂ | Highly soluble in water; used in electroplating |

| Cadmium Sulfide | CdS | Semiconductor properties; used in solar cells |

| Cadmium Nitrate | Cd(NO₃)₂ | Soluble; used in pyrotechnics |

| Cadmium Oxide | CdO | Used as a pigment; less soluble than acetates |

Cadmium acetate is unique due to its dual role as both a reagent and a precursor for semiconductor materials while also posing significant health risks associated with cadmium exposure.

Cadmium acetate’s history is intertwined with the discovery of cadmium itself. In 1817, German chemist Friedrich Stromeyer identified cadmium as an impurity in zinc carbonate (calamine) during pharmaceutical analyses. Simultaneously, K.S.L. Hermann and J.C.H. Roloff observed similar discoloration in zinc oxide, sparking debates about priority. The element’s name derives from the Latin cadmia and Greek kadmeia, reflecting its calamine origins. Early applications of cadmium compounds emerged in the 19th century, including pigments and electroplating.

Chemical Nomenclature and Formula

Cadmium acetate exists in anhydrous (Cd(CH₃COO)₂) and dihydrate (Cd(CH₃COO)₂·2H₂O) forms. Key properties include:

| Property | Value |

|---|---|

| Molecular weight | 230.50 g/mol (anhydrous) |

| CAS number | 543-90-8 (anhydrous), 5743-04-4 (dihydrate) |

| Appearance | Colorless to white crystals |

| Density | 2.34 g/cm³ (anhydrous), 2.01 g/cm³ (dihydrate) |

| Solubility | Soluble in water, ethanol |

| Melting point | 255°C (anhydrous decomposition) |

The compound is synthesized via:

$$ \text{CdO} + 2\text{CH}3\text{COOH} \rightarrow \text{Cd(CH}3\text{COO)}2 + \text{H}2\text{O} $$

This reaction proceeds exothermically, yielding crystalline products.

Role in Coordination Chemistry

Cadmium acetate serves as a precursor in coordination polymers and metal-organic frameworks (MOFs). Its acetate ligands exhibit diverse binding modes:

Table 1: Common Coordination Modes of Cadmium Acetate

In the dihydrate, Cd²⁺ adopts a seven-coordinate geometry, forming a 3D coordination polymer with acetate and water ligands.

Physical Properties Overview

| Property | Value |

|---|---|

| Molecular Formula (Anhydrous) | Cd(CH₃COO)₂ |

| Molecular Formula (Dihydrate) | Cd(CH₃COO)₂·2H₂O |

| Molecular Weight (Anhydrous) | 230.5 g/mol |

| Molecular Weight (Dihydrate) | 266.53 g/mol |

| Appearance | White crystalline solid/powder |

| Density (Anhydrous) | 2.341 g/cm³ |

| Density (Dihydrate) | 2.01 g/cm³ |

| Melting Point (Anhydrous) | 255°C |

| Decomposition Temperature (Dihydrate) | 130°C |

| Water Solubility | Soluble |

| Ethanol Solubility | Soluble |

| pH (0.2M aqueous solution) | 7.10 |

Reaction of Cadmium Oxide with Acetic Acid

The reaction between cadmium oxide and acetic acid represents the most straightforward and widely employed method for cadmium acetate synthesis [3] [18]. This method proceeds through a direct acid-base neutralization reaction, where cadmium oxide acts as the basic component and acetic acid serves as the acidic reactant [17].

The fundamental chemical equation governing this synthesis is:

CdO + 2CH₃COOH + H₂O → Cd(CH₃COO)₂·2H₂O [3]

This reaction typically occurs at ambient temperature conditions, making it particularly attractive for laboratory-scale preparations [18]. The reaction mechanism involves the protonation of the oxide anion by acetic acid, followed by the coordination of acetate ions to the cadmium center [17]. The presence of water in the reaction system facilitates the formation of the dihydrate form, which is thermodynamically favored under these conditions [5].

Research findings indicate that the reaction proceeds with high conversion efficiency, often exceeding 95% yield when conducted under controlled stoichiometric conditions [3]. The reaction rate is influenced by several factors including temperature, concentration of reactants, and the surface area of cadmium oxide particles [17]. Finely divided cadmium oxide exhibits enhanced reactivity compared to coarsely ground material, attributed to increased surface area available for reaction [18].

Temperature optimization studies demonstrate that while the reaction proceeds readily at room temperature, elevated temperatures in the range of 60-80°C can significantly accelerate the reaction kinetics without compromising product quality [10]. However, excessive temperatures above 100°C may lead to partial dehydration of the product, potentially affecting the final hydration state [5].

The stoichiometric requirements for this reaction are well-defined, with a molar ratio of 1:2:1 for cadmium oxide, acetic acid, and water respectively [3]. Excess acetic acid is often employed in practice to ensure complete conversion of the oxide starting material, with the excess being removed through subsequent purification steps [17].

Precipitation from Cadmium Nitrate and Acetic Anhydride

The precipitation method utilizing cadmium nitrate and acetic anhydride offers an alternative synthetic route that provides enhanced control over product purity and hydration state [3] [4]. This method involves the reaction between cadmium nitrate and acetic anhydride in an appropriate solvent system, leading to the formation of cadmium acetate through a precipitation mechanism [15].

The reaction can be represented as:

Cd(NO₃)₂ + (CH₃CO)₂O → Cd(CH₃COO)₂ + mixed by-products [3]

This synthetic approach offers several advantages over the oxide-acid method, particularly in terms of reaction control and product uniformity [4]. The use of acetic anhydride as the acetate source eliminates the introduction of additional water into the system, allowing for better control over the final hydration state of the product [15].

Experimental investigations reveal that the precipitation reaction is highly dependent on solvent selection and reaction conditions [15]. Common solvents employed include anhydrous ethanol, acetonitrile, and various organic media that promote selective precipitation of the cadmium acetate product while maintaining solubility of by-products [4].

The precipitation mechanism involves the nucleophilic attack of nitrate oxygen on the carbonyl carbon of acetic anhydride, followed by acetate formation and subsequent coordination to the cadmium center [15]. This process results in the formation of cadmium acetate crystals that can be readily separated from the reaction mixture through filtration [4].

Optimization studies indicate that reaction temperature, reactant concentration, and mixing rate significantly influence both yield and crystal morphology [15]. Lower temperatures typically favor the formation of larger, more uniform crystals, while higher temperatures may lead to rapid nucleation and smaller particle sizes [4].

| Synthesis Method | Reactants | Product Form | Temperature Range | Yield Considerations |

|---|---|---|---|---|

| Cadmium Oxide + Acetic Acid | CdO + CH₃COOH + H₂O | Dihydrate | Room temperature - 100°C | High yield, requires water removal for anhydrous |

| Cadmium Nitrate + Acetic Anhydride | Cd(NO₃)₂ + (CH₃CO)₂O | Variable hydration | Room temperature | Controlled precipitation |

| Direct Metal Reaction | Cd + CH₃COOH (gaseous) | Anhydrous | 255°C (slow reaction) | Slow kinetics |

| Industrial Precipitation | Cd²⁺ salts + acetate sources | Variable | Varies by process | Optimized for scale |

Hydration States: Anhydrous vs. Dihydrate Formation

The hydration behavior of cadmium acetate represents a critical aspect of its synthesis and characterization, with distinct thermodynamic and structural properties associated with different hydration states [5] [13]. The compound can exist in multiple hydration forms, with the dihydrate and anhydrous forms being the most significant from both synthetic and application perspectives [10] [16].

Crystallographic studies reveal that cadmium acetate dihydrate adopts an orthorhombic crystal system with specific lattice parameters: a = 8.690(2) Å, b = 11.920(2) Å, c = 8.100(2) Å, with Z = 4 [13]. The cadmium center in the dihydrate exhibits seven-coordinate geometry, which is best described as a distorted square base-trigonal cap arrangement [13].

The coordination environment in the dihydrate involves both acetate groups acting as bidentate ligands, with cadmium-oxygen distances ranging from 2.294(4) to 2.597(4) Å [13]. This coordination geometry results in the formation of a continuous cadmium-oxygen spiral structure around the two-fold screw axis, stabilized by an extensive hydrogen-bonding network [13].

Thermal analysis investigations demonstrate that the dehydration of cadmium acetate dihydrate occurs through a two-stage process [5] [16]. The first stage involves the loss of one water molecule at approximately 100°C, forming an intermediate monohydrate species, followed by complete dehydration at 130°C to yield the anhydrous form [5].

Thermogravimetric analysis reveals that the dehydration process is atmosphere-dependent, with different kinetics observed under nitrogen versus air atmospheres [5]. Under controlled atmospheric conditions, the intermediate formation of cadmium acetate monohydrate can be clearly resolved, indicating the presence of distinct dissociation pressures for each hydration state [16].

The anhydrous form exhibits different thermal stability characteristics compared to the hydrated variants [5]. Anhydrous cadmium acetate melts at approximately 255°C and subsequently decomposes in the temperature range of 250-280°C, with the decomposition pathway being strongly influenced by the surrounding atmosphere [16].

| Hydration State | Formula | Stability Temperature | Crystal System | Coordination Number | Thermal Behavior |

|---|---|---|---|---|---|

| Dihydrate | Cd(CH₃COO)₂·2H₂O | Room temperature to ~100°C | Orthorhombic | 7 (distorted geometry) | Two-stage dehydration |

| Monohydrate (intermediate) | Cd(CH₃COO)₂·H₂O | Intermediate stage (~100-130°C) | Intermediate phase | Variable | Intermediate in dehydration |

| Anhydrous | Cd(CH₃COO)₂ | Above 130°C | Not fully characterized | Variable | Melts at 255°C, decomposes 250-280°C |

Research into the factors controlling hydration state formation reveals that synthesis conditions, particularly temperature and humidity, play crucial roles in determining the final product composition [10]. Lower synthesis temperatures and higher humidity conditions favor dihydrate formation, while elevated temperatures and dry conditions promote anhydrous product formation [5].

Industrial-Scale Production Techniques

Industrial production of cadmium acetate requires specialized approaches that balance economic considerations with product quality requirements while addressing the unique challenges associated with cadmium-containing compounds [8] [21]. Commercial manufacturing typically employs scaled-up versions of the fundamental synthetic methods, with additional process optimization for efficiency and consistency [9].

The primary industrial approach utilizes the cadmium oxide-acetic acid reaction in large-scale reactor systems [8]. These systems incorporate advanced process control mechanisms to maintain optimal temperature, pH, and mixing conditions throughout the reaction [9]. Industrial reactors are typically constructed from corrosion-resistant materials due to the acidic nature of the reaction medium [21].

Process optimization in industrial settings focuses on maximizing yield while minimizing waste streams and energy consumption [8]. Continuous processing methods have been developed that allow for steady-state operation with consistent product quality [9]. These systems often incorporate real-time analytical monitoring to ensure product specifications are maintained [21].

Recovery and purification processes in industrial production involve sophisticated crystallization and separation techniques [8]. Controlled crystallization conditions are employed to achieve desired particle size distributions and crystal morphology, which are critical for downstream applications [9]. Centrifugal separation and washing systems are utilized to remove impurities and achieve high product purity [21].

Quality control in industrial cadmium acetate production requires comprehensive analytical testing protocols [8]. These include determination of cadmium content, water content, acetic acid content, and trace impurity levels [9]. Advanced instrumental techniques such as atomic absorption spectroscopy and thermogravimetric analysis are routinely employed for quality assurance [21].

Industrial production facilities incorporate specialized handling and storage systems designed for cadmium-containing materials [8]. Temperature and humidity-controlled storage environments are maintained to prevent unwanted hydration state changes and product degradation [9]. Packaging systems utilize moisture-barrier materials to maintain product stability during transportation and storage [21].

Environmental considerations in industrial production include implementation of closed-loop systems to minimize emissions and waste generation [8]. Specialized air filtration and wastewater treatment systems are employed to prevent environmental contamination [21]. Process design emphasizes material recovery and recycling to minimize raw material consumption and waste disposal requirements [9].

The dihydrate form of cadmium acetate, with the chemical formula Cd(CH₃COO)₂·2H₂O, exhibits a well-defined crystalline structure that has been extensively characterized through X-ray diffraction studies [1] [2] [3]. The compound crystallizes in an orthorhombic crystal system with space group P2₁2₁2₁ [2] [3]. The unit cell parameters are a = 8.690(2) Å, b = 11.920(2) Å, and c = 8.100(2) Å, with Z = 4 formula units per unit cell [2] [3]. The molecular weight of the dihydrate form is 266.53 g/mol, and the compound exhibits a density of 2.01 g/cm³ [1] [4].

Table 1: Crystallographic Data for Cadmium Acetate Dihydrate

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | Cd(CH₃COO)₂·2H₂O | [1] [4] |

| Molecular Weight (g/mol) | 266.53 | [1] [4] |

| Crystal System | Orthorhombic | [2] [3] |

| Space Group | P2₁2₁2₁ | [2] [3] |

| Unit Cell a (Å) | 8.690(2) | [2] [3] |

| Unit Cell b (Å) | 11.920(2) | [2] [3] |

| Unit Cell c (Å) | 8.100(2) | [2] [3] |

| Z | 4 | [2] [3] |

| Density (g/cm³) | 2.01 | [1] [4] |

| R-factor | 0.028 | [2] [3] |

The crystal structure determination was achieved through diffractometer data collection using Patterson and Fourier syntheses, followed by full-matrix least-squares refinement calculations [2] [3]. The refinement process yielded an excellent R-factor of 0.028 for 1292 observed reflections, indicating high-quality structural data [2] [3]. The structure exhibits orthorhombic symmetry with all unit cell angles equal to 90°, characteristic of this crystal system [2] [3].

The cadmium center in the dihydrate form adopts a seven-coordinate geometry, which represents an unusual coordination number for cadmium compounds [2] [5] [3]. This coordination environment is best described as a distorted square base-trigonal cap geometry, where the cadmium ion is surrounded by seven oxygen atoms from acetate ligands and water molecules [2] [3]. The high coordination number distinguishes cadmium acetate dihydrate from many other transition metal acetate compounds, which typically exhibit lower coordination numbers.

Coordination Polymer Networks

Cadmium acetate demonstrates remarkable structural versatility in forming coordination polymer networks, with the acetate ligands serving as key structural elements that interconnect cadmium centers [5] [6] [7]. The compound is classified as a coordination polymer, featuring acetate ligands that bridge multiple cadmium atoms to create extended network structures [8] [9]. These polymeric arrangements result from the ability of acetate groups to adopt multiple coordination modes, including bridging and chelating configurations [10] [11].

In the dihydrate structure, one of the acetate oxygen atoms, specifically O(1), functions as a bridging ligand, forming a continuous cadmium-oxygen spiral around the two-fold screw axis parallel to the c-direction [2] [3]. This bridging arrangement creates a one-dimensional polymeric chain structure that extends throughout the crystal lattice. The formation of these spirals is reinforced by an extensive hydrogen-bonding network that not only stabilizes the individual spirals but also provides interconnections between adjacent spiral chains [2] [3].

Research has identified several distinct cadmium acetate coordination networks with varying dimensionalities and structural complexities [6] [7]. Four notable coordination networks have been characterized with unit cell formulas Cd₈₇(H₂O)₃₆(EtOH)₁₈(OH)₁₂(CH₃CO₂)₁₆₂, Cd₈₇(H₂O)₇₂(OH)₁₂(CH₃CO₂)₁₆₂, Cd₁₀(H₂O)₆(OH)₂(CH₃CO₂)₁₈, and Cd₂₀(H₂O)₂₀(OH)₄(CH₃CO₂)₃₆ [6] [7]. These networks demonstrate the structural diversity achievable through subtle variations in crystallization conditions.

Table 2: Coordination Network Architectures in Cadmium Acetate Systems

| Network Type | Dimensionality | Secondary Building Unit | Structural Features | Reference |

|---|---|---|---|---|

| Linear chains | 1D | [Cd-acetate-Cd] | Spiral arrangements around screw axes | [2] [3] |

| Layered structures | 2D | [Cd₂(acetate)₄] | Binuclear units with bridging acetates | [12] [13] |

| Three-dimensional frameworks | 3D | [Cd₄(OAc)₉(μ₃-OH)]²⁻ | Tetranuclear clusters as nodes | [6] [7] |

| Channel structures | 1D-channels | [Cd(acetate)₂(H₂O)₂] | One-dimensional channels with guest molecules | [14] [15] |

The most sophisticated coordination networks are built from tetranuclear secondary building units with the general formula [Cd₄(OAc)₉(μ₃-OH)]²⁻ [6] [7]. These clusters serve as nodes in three-dimensional networks, where complexes can exhibit remarkable structural features including aligned columns that extend up to 4.5 nanometers in length and contain three different cadmium acetate cluster types [6] [7].

Role of Acetate Ligands in Molecular Geometry

The acetate ligands play a fundamental role in determining the molecular geometry and coordination environment of cadmium acetate compounds [10] [16] [11]. Acetate groups demonstrate remarkable versatility in their binding modes, functioning as either monodentate, bidentate chelating, or bridging ligands depending on the specific structural requirements and coordination environment [11] [17].

In the dihydrate form, both acetate groups adopt bidentate coordination modes, although they exhibit distinctly different binding characteristics [2] [3]. The coordination generates two distinct types of cadmium-oxygen distances within the acetate ligands: shorter bonds of 2.294(4) Å and 2.304(4) Å for Cd-O(2) and Cd-O(3) respectively, and longer bonds of 2.597(4) Å and 2.546(4) Å for Cd-O(1) and Cd-O(4) respectively [2] [3]. This variation in bond lengths reflects the dual role of some acetate oxygen atoms, which simultaneously participate in both chelating and bridging interactions.

Table 3: Bond Lengths and Coordination Modes in Cadmium Acetate

| Bond Type | Bond Length (Å) | Coordination Mode | Description | Reference |

|---|---|---|---|---|

| Cd-O(2) (acetate) | 2.294(4) | Bidentate chelating | Short bond in chelating acetate | [2] [3] |

| Cd-O(1) (bridging) | 2.597(4) | Bridging/chelating | Long bond in bridging acetate | [2] [3] |

| Cd-O(3) (acetate) | 2.304(4) | Bidentate chelating | Short bond in chelating acetate | [2] [3] |

| Cd-O(4) (acetate) | 2.546(4) | Bidentate chelating | Long bond in acetate | [2] [3] |

| Cd-O (water) | 2.269-2.400 | Terminal | Water molecule coordination | [16] [18] |

The bidentate coordination of acetate ligands results in the formation of strained four-membered chelate rings [11]. This ring strain influences the preferred coordination geometry and can affect the relative stability of different coordination modes. When acetate ligands adopt a bidentate chelating mode, they create chelate angles that typically range from 53.35° to 53.57°, significantly smaller than ideal tetrahedral or octahedral angles [16] [18]. This geometric constraint contributes to the distorted coordination geometries commonly observed in cadmium acetate complexes.

The bridging capability of acetate ligands enables the formation of extended polymeric structures [12] [13] [19]. In bridging mode, acetate ligands typically adopt a syn-anti configuration, where one oxygen atom coordinates to one cadmium center while the other oxygen coordinates to a different cadmium center [10] [20]. This bridging arrangement is energetically favorable and represents the most stable conformation for both acetate and cadmium acetate ligands according to density functional theory calculations [19].

The acetate ligands also demonstrate sensitivity to solvent effects and coordination environment changes [19]. In polar solvents such as acetonitrile, the electronic density becomes delocalized over the entire system, which can eliminate certain coordination-related electronic states and influence the overall stability of the coordination complex [19]. This solvent sensitivity has important implications for the synthesis and crystallization of cadmium acetate compounds under different conditions.

Comparative Structural Studies with Zinc Acetate

Comparative structural analysis between cadmium acetate and zinc acetate reveals significant differences in coordination preferences, geometries, and structural architectures [21] [22] [23] [24]. These differences arise primarily from the distinct ionic radii, electronic configurations, and coordination preferences of the two metal centers.

Zinc acetate dihydrate typically exhibits octahedral coordination geometry with a coordination number of six [21] [23]. The zinc center is surrounded by four oxygen atoms from two bidentate acetate ligands and two oxygen atoms from water molecules, resulting in a more regular octahedral arrangement [21]. In contrast, cadmium acetate dihydrate adopts a seven-coordinate geometry with a distorted square base-trigonal cap arrangement [2] [5] [3]. This higher coordination number reflects the larger ionic radius of cadmium(II) compared to zinc(II), allowing accommodation of additional ligands in the coordination sphere.

Table 4: Comparative Structural Parameters - Cadmium vs Zinc Acetate

| Parameter | Cadmium Acetate | Zinc Acetate | Difference | Reference |

|---|---|---|---|---|

| Coordination Number | 7 | 6 | +1 | [2] [21] [3] |

| Primary Geometry | Distorted square base-trigonal cap | Octahedral | Different geometries | [2] [21] |

| Metal-O(acetate) Short (Å) | 2.294-2.304 | 2.006 | +0.29-0.30 | [2] [25] [3] |

| Metal-O(acetate) Long (Å) | 2.546-2.597 | - | N/A | [2] [3] |

| Metal-N distances (Å) | 2.441 | 2.057 | +0.38 | [26] [25] |

| Preferred coordination | Polymeric chains | Discrete units | Structural difference | [21] [23] |

The bond length differences between cadmium and zinc acetate complexes are substantial and reflect the larger ionic radius of cadmium [22] [25]. Cadmium-oxygen bonds in acetate complexes typically range from 2.294 to 2.597 Å, while zinc-oxygen bonds are considerably shorter, averaging around 2.006 Å [2] [25] [3]. Similarly, when nitrogen-donor ligands are present, cadmium-nitrogen bonds (approximately 2.441 Å) are significantly longer than zinc-nitrogen bonds (approximately 2.057 Å) [26] [25].

The coordination geometry preferences also differ markedly between the two metals [21] [22] [23]. Zinc(II) complexes commonly adopt tetrahedral or octahedral geometries, depending on the ligand environment and coordination number [21] [23] [24]. Cadmium(II), however, demonstrates greater flexibility in coordination geometry, readily adopting coordination numbers ranging from four to eight, with seven-coordinate structures being particularly common [27] [21]. This flexibility stems from the d¹⁰ electronic configuration of cadmium(II), which provides no crystal field stabilization energy preferences for specific geometries.

The structural architectures of extended networks also show significant differences [21] [28]. Zinc acetate compounds typically form discrete molecular units or simple one-dimensional chains [21] [23]. Cadmium acetate, conversely, exhibits a strong tendency to form complex polymeric networks with higher dimensionalities, including two-dimensional layers and three-dimensional frameworks [6] [7] [29]. This difference reflects the greater propensity of cadmium to adopt bridging coordination modes and form extended structures.

Computational studies using density functional theory have provided insights into the thermodynamic preferences of these coordination differences [24]. For zinc complexes, tetrahedral coordination is generally preferred when four or fewer ligands are present, while octahedral coordination becomes favorable with six ligands [24]. Cadmium complexes show less pronounced coordination number preferences, with higher coordination numbers remaining energetically accessible due to the larger ionic radius and greater coordination sphere flexibility [22] [24].

Physical Description

Colorless solid; [HSDB] White powder; [MSDSonline]

COLOURLESS CRYSTALS WITH CHARACTERISTIC ODOUR.

Color/Form

Monoclinic, colorless crystals

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

2.34 g/cu cm

Becomes anhydrous at about 130 °C; density 2.01 g/cu cm; pH of 0.2 molar aq soln 7.1; colorless crystals; freely soluble in water; soluble in alcohol /Cadmium acetate dihydrate/

2.34 g/cm³

Odor

Decomposition

Melting Point

UNII

Related CAS

5743-04-4 (dihydrate)

543-90-8 (Parent)

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

Cadmium acetate (CdAc) induced apoptosis in primary alveolar type 2 cells and Clara cells from rat lung. Phosphorylation of the MAPKs ERK1/2, p38 and JNK was markedly increased in both cell types 15 min to 2 hr after start of exposure to 10 uM CdAc. The phosphorylation of all the MAPKs remained elevated or was progressively increased up to 12 hr. The p38 inhibitor SB202190 reduced the Cd-induced apoptosis, whereas the ERK and JNK inhibitors, PD98059 and JNKI1, respectively, did not have any significant effect. The activity of total PKC and the isoforms PKC(alpha) and PKC(delta) seemed initially to be high in type 2 cells and Clara cells. Exposure to 10 uM CdAc did not further increase the total PKC activity or phosphorylation levels of the specific isoforms. However, the PKC inhibitors, GF109203X and rottlerin partially reduced the Cd-induced apoptosis. Furthermore, exposure to GF109203X reduced the phosphorylation of p38 in Clara cells. In conclusion, the MAPK p38 seemed to be involved in the Cd-induced apoptosis in Clara cells and type 2 cells. The activity of PKC isoforms is suggested to have a permissive role in the apoptotic process, located upstream of p38 phosphorylation.

The aim of the current study /was/ to examine in normal and neoplastic fibroblasts culture cells the modifications induced by the Cadmium at cellular level, in particular on the cytoskeleton, responsible not only of the intracellular transport of vesicles and cell organules, but also of their positioning and of the cellular integrity. Two fibroblastic cellular strains, normal (FG) and neoplastic (SGS/3A), have been incubated in a 5 uM Cadmium acetate added medium for 1, 8, 24 hours and studied by indirect immunofluorescence methods, particularly for the following proteins: Actin, Tubulin and Vimentin. The observations show in normal and neoplastic fibroblasts comparables modifications and anomalies of cytoskeletal shape. In both the cases the cellular morphology suffers drastic modifications, gradually evolving through intermediary shapes: from triangular and spindle-shaped in the normal fibroblasts to irregular, star-shaped, and globular in the neoplastic ones. The Cadmium action on the morphology of the normal and tumoral cells changes according to the time of incubation, producing structural alterations of the cytoskeletal. The modifications that start to be observable at the first hour of incubation are more evident after the eighth hour of exposure, reaching the maximum expression at the twenty-fourth hour, often with reduction of the total volume of the cells and loss of their ability to adhere to the substratum. Such modifications can be related to great alterations of the cellular membrane, producing the change of shape and the progressive partial separation from the substratum. The intermediary filaments seem to be less sensitive, from a morphological but not functional point of view, to the action of the Cadmium in comparison to the Actin and the microtubules that, on the contrary, seem to lose their proper morphological characteristics

Pictograms

Irritant;Environmental Hazard

Other CAS

5743-04-4

Absorption Distribution and Excretion

FORTY-EIGHT & 96 HR AFTER ORAL ADMIN OF 2 MG CADMIUM AS CADMIUM ACETATE, THE TISSUES OF SOFTSHELL TURTLE RETAINED 9.43 & 4.02% OF ADMIN DOSE AS CADMIUM. LIVER RETAINED GREATEST AMT. CADMIUM CONCN PER G WET WT WAS HIGHEST IN INTESTINES AT 48 HR, & IN LIVER AT 96 HR.

Male rats treated ip with cadmium acetate (1 mg Cd/kg, daily) for 8 days, then the liver was isolated, homogenized, the supernatant fractionated on Sephadex G-75, and the fractions analyzed by atomic absorption spectroscopy for cadmium and zinc. A small amount of cadmium was bound to a high molecular weight protein fraction (fraction A) and the majority of cadmium was bound to metallothionein fraction (fraction B). In addition, to a binding to high molecular weight protein fraction and metallothionein fraction, zinc also bound to a third fraction located between high molecular weight protein fraction and metallothionein fraction. Concentrations of cadmium and zinc in all fractions remained almost unchanged when determined 3 and 8 days after termination of treatment with cadmium acetate. The zinc content in fraction B was approximately two fold that in other fractions, and the content of cadmium + zinc decreased with time (ie 3 days vs 8 days). The molar ratio of zinc/cadmium in metallothionein fraction slightly decreased (ie the ratio on day 8 was slightly lower than that on day 3 after cessation of treatment).

Metabolism Metabolites

Associated Chemicals

Cadmium ion (2+);22537-48-0

Wikipedia

Use Classification

Methods of Manufacturing

The anhydrous material may be prepared by treating cadmium nitrate with acetic anhydride or by very careful heating and drying the dihydrate at about 130 °C.

General Manufacturing Information

Storage Conditions

Interactions

Effects of lead (Pb) and cadmium (Cd) both alone or in combination on the binding of LH and FSH on isolated granulosa cells were studied. Granulosa cells isolated from proestrous rats were incubated (in vitro) with lead acetate and/or cadmium acetate (0.03 uM of Pb or Cd) for 1 hr. LH binding was dropped to 84% in Pb treated cells, 72.5% in Cd treated cells and 74.8% in combined metal treated cells compared to control. FSH binding dropped to 85.5% in Pb treated cells, 71.16% in Cd treated cells and 72.5% in combined metal treated cells compared to control. Activity of 17beta Hydroxy Steroid Dehydrogenase (17betaHSDH), a key steroidogenic enzyme was reduced by 52% in Cd and 37% in combined metal exposed cells whereas Pb exposed cells showed 31% reduction in the enzyme activity. Pretreatment with SH groups protectants (glutathione [GSH], dithiothretol [DTT]) and zinc caused an ameriolation in enzyme activity whereas Zn pretreatment showed an increase in gonadotropin binding in metal exposed cells. These results suggest that both Pb and Cd can cause a reduction in LH and FSH binding, which significantly alters steroid production in vitro and exerts a direct influence on granulosa cell function

Heavy metals tend to occur in increasingly many aspects of human activities. Studies of cadmium (Cd) have revealed that it is extremely toxic in its effects. It is known that selenium (Se) may suppress deleterious effects of Cd. We investigated the effects of dietary Cd-intoxication on the incorporation of precursors of RNA, protein and ANP (atrial natriuretic peptide) granule synthesis in mouse cardiocytes and compared them with the results of Se interaction with Cd-intoxication. Functional condition of the heart was evaluated on the basis of the number of ANP granules synthesized in cardiocytes of the right atrium in the mice exposed to the tested elements. The experiment was conducted on 100 male white Balby mouse during the period of three months. The animals were divided into four groups. The control group I (C) was fed a standard Murigran diet. Group II (Cd)--received 50 ppm Cd as cadmium acetate in drinking water. Group III (Se) received a standard diet supplemented with 5.0 mg Se /per/kg /of dry matter per/24 hr as acid sodium selenate. The experimental animals in group IV (Cd + Se)--were fed a diet supplemented with Cd and Se in the same amounts as the above groups. Our results revealed that after 3 months long intoxication with Cd, (3)H-uridine and (3)H-alanine uptakes to cardiomyocytes were decreased by 33% and 40%, respectively, and fewer ANP granules were synthesized when compared with the controls. Ultrastructure of myocytes proved slightly distorted. Se-intoxicated cardiomyocytes indicated diminished incorporation of RNA synthesis precursors by 17% and 27% in the ventricle and atrium, respectively, in comparison with the controls. Some Se-induced structural changes were observed. Finally, after Se in interaction with Cd intoxication, the uptake of 3H-uridine and 3H-alanine to cardiocytes was higher and the number of ANP granules increased. The values approximated those in the controls. We concluded that: prolonged Cd intoxication disturbed intercellular metabolism by damaging ultrastructural elements and suppressing the incorporation of precursors of RNA, protein and ANP granule synthesis. Se in interaction with Cd revealed protective effects against Cd toxicity. After /combined/ Cd-Se-intoxication neither metabolic activity nor cardiocyte ultrastructure showed significant differences from those in the controls.

Adult female rats were treated subcutaneously (0.05 mg/kg body wt/day) with lead acetate and cadmium acetate separately and in combination during the gestational and lactational periods with a pre-exposure before mating. No change in the reproductive cyclicity was observed in any of the treated groups. The number of pregnancies was similar in all groups and no effect was observed on reproductive performance. The litter size, placental weights, pup weights, pup liver weights, maternal weights or maternal liver weights did not differ significantly. The activities of hepatic steroid metabolising enzyme 17-beta-hydroxy steroid oxidoreductase and of UDP glucoronyl transferase were decreased and the hepatic cytochrome P450 (CYP450) content was reduced by the metal exposure. Hepatic DNA and glycogen content were decreased in the cadmium and the combined treated groups in both lactating mother and pups at post-natal day 21 (PND 21). Lead and cadmium accumulated in the liver of the metal treated pregnant and lactating rats. The accumulation of the metals was also observed in fetal and pups (PND 21). Hepatic zinc content was increased in the cadmium and the combined treated pregnant and lactating mothers whereas fetal and neonatal livers showed a decrease in the zinc as compared to control. The results of the study indicate that despite the ability of lead and cadmium to alter various biochemical parameters the effect in the liver is not intensified at combined exposure to both lead and cadmium. The observed biochemical alterations in the liver of rats co-exposed to lead and cadmium may result from an independent effect of lead and/or cadmium and also from their interaction. However, these results suggest that when lead and cadmium are administered together in similar concentrations, the major effects are mediated by cadmium.

For more Interactions (Complete) data for CADMIUM ACETATE (18 total), please visit the HSDB record page.